molecular formula C13H12N2O5 B13919784 N-(2,6-Dioxo-3-piperidyl)phthalamic acid CAS No. 131-68-0

N-(2,6-Dioxo-3-piperidyl)phthalamic acid

Cat. No.: B13919784
CAS No.: 131-68-0
M. Wt: 276.24 g/mol
InChI Key: QTUSGYNZYGYXIN-UHFFFAOYSA-N
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Description

2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid is a chemical compound with the molecular formula C13H13N3O5 It is characterized by the presence of a benzoic acid moiety linked to a piperidine ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,6-dioxopiperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid
  • 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid derivatives
  • 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid analogs

Uniqueness

What sets 2-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

131-68-0

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

2-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H12N2O5/c16-10-6-5-9(12(18)15-10)14-11(17)7-3-1-2-4-8(7)13(19)20/h1-4,9H,5-6H2,(H,14,17)(H,19,20)(H,15,16,18)

InChI Key

QTUSGYNZYGYXIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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